molecular formula C10H17NOS2 B14286553 Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate CAS No. 133993-75-6

Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate

Cat. No.: B14286553
CAS No.: 133993-75-6
M. Wt: 231.4 g/mol
InChI Key: LBEGCOYSRNGROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate is a chemical compound with a unique spirocyclic structure. This compound is part of a class of spiro compounds that are characterized by a bicyclic system where two rings are connected through one common atom. The presence of both oxygen and nitrogen atoms in the ring system makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate typically involves the reaction of a spirocyclic amine with a suitable carbon disulfide derivative. One common method includes the use of methyl iodide and carbon disulfide in the presence of a base to form the carbodithioate group. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate involves its interaction with various molecular targets. The carbodithioate group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the spirocyclic structure allows for unique interactions with biological macromolecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-4-azaspiro[4.5]decane: Lacks the carbodithioate group but shares the spirocyclic structure.

    Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate: Similar structure with a carboxylate group instead of a carbodithioate group.

    1,4-Dioxa-8-azaspiro[4.5]decane: Contains two oxygen atoms in the ring system.

Uniqueness

Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

133993-75-6

Molecular Formula

C10H17NOS2

Molecular Weight

231.4 g/mol

IUPAC Name

methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate

InChI

InChI=1S/C10H17NOS2/c1-14-9(13)11-7-8-12-10(11)5-3-2-4-6-10/h2-8H2,1H3

InChI Key

LBEGCOYSRNGROH-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)N1CCOC12CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.